4-(Benzyloxy)-3-(morpholin-4-yl)-4-oxobutanoic acid
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Overview
Description
4-(Benzyloxy)-3-(morpholin-4-yl)-4-oxobutanoic acid is an organic compound that features a benzyloxy group, a morpholine ring, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-(morpholin-4-yl)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxy Intermediate: The benzyloxy group can be introduced via the reaction of benzyl alcohol with an appropriate halogenated precursor under basic conditions.
Introduction of the Morpholine Ring: The morpholine ring can be incorporated through nucleophilic substitution reactions, where a halogenated intermediate reacts with morpholine.
Formation of the Butanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-(morpholin-4-yl)-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid, while reduction of the carbonyl group can produce butanol derivatives.
Scientific Research Applications
4-(Benzyloxy)-3-(morpholin-4-yl)-4-oxobutanoic acid has a wide range of scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe for biochemical pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-(morpholin-4-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrophobic interactions, while the morpholine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Benzoylmorpholine: This compound shares the morpholine ring but differs in the presence of a benzoyl group instead of a benzyloxy group.
2-Morpholin-4-yl-7-phenyl-4H-chromen-4-one: This compound contains a morpholine ring and a phenyl group, but has a different core structure.
Uniqueness
4-(Benzyloxy)-3-(morpholin-4-yl)-4-oxobutanoic acid is unique due to the combination of its benzyloxy, morpholine, and butanoic acid moieties. This unique structure imparts distinct chemical reactivity and potential for diverse applications, setting it apart from similar compounds.
Properties
IUPAC Name |
3-morpholin-4-yl-4-oxo-4-phenylmethoxybutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c17-14(18)10-13(16-6-8-20-9-7-16)15(19)21-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXNECKKSLEGNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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